molecular formula C24H29N3O4S B2358310 2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878055-91-5

2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2358310
CAS No.: 878055-91-5
M. Wt: 455.57
InChI Key: KAMCHEXEJVEMPM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an indole ring, a sulfonamide group, and an amide group. The presence of these functional groups suggests that the compound could have potential biological activity, as these groups are often found in bioactive compounds .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the indole ring, the introduction of the sulfonamide group, and the formation of the amide bond .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains an indole ring which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a sulfonamide group and an amide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The sulfonamide group could also undergo hydrolysis under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar functional groups and the overall shape of the molecule could influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Heterocyclic Chemistry and Antimicrobial Properties

  • Synthesis of Heterocycles : The compound has been involved in the synthesis of various heterocycles, which are crucial in the development of new pharmaceuticals and materials. A study by Darwish, Atia, and Farag (2014) focused on synthesizing different heterocycles incorporating the sulfamoyl moiety, demonstrating the versatility of compounds like this in creating biologically active substances (Darwish, Atia, & Farag, 2014).

  • Antimicrobial Evaluation : The compound has shown promise in antimicrobial activities. Specific derivatives synthesized using similar compounds have demonstrated significant in vitro antibacterial and antifungal properties (Abbasi et al., 2020).

Pharmacological Research

  • Receptor Binding and Drug Design : Research has focused on the binding affinities of similar compounds to specific receptors, aiding in drug design. For instance, studies on derivatives of this compound have investigated their efficacy as 5-HT1D receptor agonists, contributing to the development of new treatments in neuropharmacology (Barf et al., 1996).

Anticancer Research

  • Cancer Detection and Imaging : Compounds like this have been used in developing novel dyes for optical imaging in cancer detection. Their unique chemical structure allows them to be utilized in molecular-based beacons for identifying cancerous cells (Pham, Medarova, & Moore, 2005).

  • Pro-Apoptotic Properties : Some derivatives have shown pro-apoptotic activity, making them potential candidates for anticancer agents. For example, certain indapamide derivatives have exhibited notable anticancer activity against specific cancer cell lines (Yılmaz et al., 2015).

Future Directions

The compound could potentially be investigated for biological activity given the presence of functional groups often found in bioactive compounds. Further studies could include in vitro and in vivo testing to evaluate potential therapeutic effects .

Properties

IUPAC Name

2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-5-26(6-2)24(29)15-27-14-22(19-9-7-8-10-21(19)27)32(30,31)16-23(28)25-20-12-11-17(3)13-18(20)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMCHEXEJVEMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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